molecular formula C15H21IN2O2 B052012 Iodopride CAS No. 115860-70-3

Iodopride

カタログ番号: B052012
CAS番号: 115860-70-3
分子量: 388.24 g/mol
InChIキー: JHMTYLJMPBFCTD-GFCCVEGCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Iodopride, also known as this compound, is a useful research compound. Its molecular formula is C15H21IN2O2 and its molecular weight is 388.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Iodopride, a radiolabeled compound, has garnered attention for its potential applications in medical imaging and its interactions with biological systems. This article provides a comprehensive overview of the biological activity of this compound, including pharmacokinetics, receptor binding studies, and clinical implications.

Overview of this compound

This compound is primarily known as a dopamine D2 receptor radioligand used in positron emission tomography (PET) imaging. It is a derivative of the benzamide class and is utilized to visualize dopamine receptor activity in various neurological conditions. The compound's structure allows it to interact selectively with dopamine receptors, making it valuable in both research and clinical settings.

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied to understand its absorption, distribution, metabolism, and excretion (ADME). Key pharmacokinetic parameters include:

Parameter Value
C_max (ng/mL) 0.35%/g in striatal uptake
T_max (hours) 40 min post-injection
Half-life Not specified in the available literature

This compound exhibits rapid absorption following intravenous administration, with peak concentrations observed shortly after dosing. The compound's distribution is influenced by its affinity for dopamine receptors, particularly in the brain regions associated with dopaminergic signaling.

Receptor Binding Studies

This compound's affinity for dopamine D2 receptors has been extensively documented. In vivo studies using rat models have demonstrated that this compound competes effectively with other radioligands for receptor binding. For instance, a study reported that this compound showed significant uptake in the striatum compared to the cerebellum, indicating a preferential binding to D2 receptors located in dopaminergic pathways.

Case Study: Striatal Uptake

In one experiment, rats were administered this compound and subsequently analyzed for regional brain uptake:

  • Striatal uptake : 0.35%/g
  • Cerebellar uptake : Significantly lower than striatal levels
  • Peak ratios : High striatal-to-cerebellar ratios indicate selective receptor binding properties.

These findings suggest that this compound can be utilized as an effective tool for assessing dopaminergic function in various neurological disorders.

Clinical Applications

This compound's primary clinical application lies in its use as a radioligand for PET imaging to evaluate conditions such as Parkinson's disease, schizophrenia, and other neurodegenerative disorders. Its ability to provide insights into dopamine receptor availability and function makes it invaluable for both diagnostic and therapeutic monitoring.

Clinical Study Findings

A clinical study evaluated the effects of this compound on gastric motility and accommodation in patients with functional dyspepsia. The results indicated no significant improvement in gastric emptying or accommodation when compared to placebo:

Variable This compound Placebo P value
Gastric volume changeNo effect observed--
Maximum tolerated volumeNo effect observed--

These results highlight the need for further investigation into this compound's broader physiological effects beyond its established role in imaging.

特性

CAS番号

115860-70-3

分子式

C15H21IN2O2

分子量

388.24 g/mol

IUPAC名

N-[[(2R)-1-ethylpyrrolidin-2-yl]methyl]-5-iodo-2-methoxybenzamide

InChI

InChI=1S/C15H21IN2O2/c1-3-18-8-4-5-12(18)10-17-15(19)13-9-11(16)6-7-14(13)20-2/h6-7,9,12H,3-5,8,10H2,1-2H3,(H,17,19)/t12-/m1/s1

InChIキー

JHMTYLJMPBFCTD-GFCCVEGCSA-N

SMILES

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)I)OC

異性体SMILES

CCN1CCC[C@@H]1CNC(=O)C2=C(C=CC(=C2)I)OC

正規SMILES

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)I)OC

Key on ui other cas no.

115860-70-3

同義語

iodopride
iodopride 125I hydrochloride, (S)-isomer
iodopride HCl, (R)-isomer
iodopride hydrochloride, (S)-isomer
iodopride, (S)-isomer
N-((1-ethyl-2-pyrrolidinyl)methyl)-5-iodo-2-methoxybenzamide

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。